molecular formula C18H28N4O2S B11066751 Ethyl 4-({[3-(4-methylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate

Ethyl 4-({[3-(4-methylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate

Cat. No.: B11066751
M. Wt: 364.5 g/mol
InChI Key: OPNOAETZXJHYCP-UHFFFAOYSA-N
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Description

ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C19H28N4O2S This compound is characterized by the presence of a benzoate ester linked to a piperazine derivative through a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Carbothioyl Group: The ester is then reacted with thiophosgene to introduce the carbothioyl group.

    Attachment of the Piperazine Derivative: Finally, the compound is reacted with 3-(4-methylpiperazino)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives or benzoate esters.

Scientific Research Applications

ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The carbothioyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a morpholine ring instead of a piperazine ring.

    ETHYL 4-({[(4-METHYLPIPERAZINO)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with different substituents on the piperazine ring.

Uniqueness

ETHYL 4-[({[3-(4-METHYLPIPERAZINO)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to the presence of the 4-methylpiperazino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H28N4O2S

Molecular Weight

364.5 g/mol

IUPAC Name

ethyl 4-[3-(4-methylpiperazin-1-yl)propylcarbamothioylamino]benzoate

InChI

InChI=1S/C18H28N4O2S/c1-3-24-17(23)15-5-7-16(8-6-15)20-18(25)19-9-4-10-22-13-11-21(2)12-14-22/h5-8H,3-4,9-14H2,1-2H3,(H2,19,20,25)

InChI Key

OPNOAETZXJHYCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2CCN(CC2)C

Origin of Product

United States

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